9-(TERT-BUTYL)-2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
9-(TERT-BUTYL)-2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, benzothiophene, and triazolopyrimidine moieties, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(TERT-BUTYL)-2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and benzothiophene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and it often necessitates the development of robust and efficient methods.
Chemical Reactions Analysis
Types of Reactions
The compound 9-(TERT-BUTYL)-2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. The presence of multiple heteroatoms and functional groups can enhance the compound’s interaction with biological targets.
Medicine
In medicine, such compounds may be explored for their therapeutic potential. They could act as lead compounds in drug discovery programs aimed at treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers, dyes, and coatings. Their unique properties may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 9-(TERT-BUTYL)-2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 9-(TERT-BUTYL)-2-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
- 9-(TERT-BUTYL)-2-(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Uniqueness
The uniqueness of 9-(TERT-BUTYL)-2-(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific substitution pattern and the presence of the iodine atom. This can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
13-tert-butyl-4-(4-iodo-1-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN6S/c1-19(2,3)10-5-6-11-13(7-10)27-18-14(11)17-22-16(24-26(17)9-21-18)15-12(20)8-25(4)23-15/h8-10H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKBIFBLTDEESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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